Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate typically involves the reaction of 3-(dimethylamino)pyridine with methyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)pyridine-2-carboxylate
- Methyl 3-(dimethylamino)pyridine-4-carboxylate
- Ethyl 3-(dimethylamino)pyridine-3-carboxylate
Uniqueness
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is unique due to the specific positioning of the dimethylamino group on the pyridine ring and the presence of the ester functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-[6-(dimethylamino)pyridin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-4-8(7-12-10)9(14)6-11(15)16-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
KXSGTFFJZONPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
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